molecular formula C10H22ClNO2 B3017525 Ethyl 2-amino-6-methylheptanoate hydrochloride CAS No. 2126160-25-4

Ethyl 2-amino-6-methylheptanoate hydrochloride

Cat. No.: B3017525
CAS No.: 2126160-25-4
M. Wt: 223.74
InChI Key: IGTFDRBZXHTMQJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methylheptanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2. It is commonly used in various scientific research applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-methylheptanoate hydrochloride can be synthesized through a multi-step process involving the esterification of 2-amino-6-methylheptanoic acid with ethanol, followed by the formation of the hydrochloride salt. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors and continuous flow processes to maximize yield and efficiency. The hydrochloride salt is then precipitated and purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methylheptanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-6-methylheptanoate hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methylheptanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-methylhexanoate hydrochloride
  • Ethyl 2-amino-6-methylpentanoate hydrochloride
  • Ethyl 2-amino-6-methylbutanoate hydrochloride

Uniqueness

Ethyl 2-amino-6-methylheptanoate hydrochloride is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .

Properties

IUPAC Name

ethyl 2-amino-6-methylheptanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-4-13-10(12)9(11)7-5-6-8(2)3;/h8-9H,4-7,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFDRBZXHTMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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